1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
CAS No.: 2034597-68-5
Cat. No.: VC5946148
Molecular Formula: C15H13N3OS2
Molecular Weight: 315.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034597-68-5 |
|---|---|
| Molecular Formula | C15H13N3OS2 |
| Molecular Weight | 315.41 |
| IUPAC Name | 1-thiophen-2-yl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
| Standard InChI | InChI=1S/C15H13N3OS2/c19-15(18-14-4-2-8-21-14)17-10-11-5-6-16-12(9-11)13-3-1-7-20-13/h1-9H,10H2,(H2,17,18,19) |
| Standard InChI Key | VVBXTMNLPPXRGM-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NC3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is 1-thiophen-2-yl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea, reflecting its two thiophene rings, pyridine core, and urea functional group. Its molecular formula, C₁₅H₁₃N₃OS₂, corresponds to a molecular weight of 315.4 g/mol. The canonical SMILES string C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NC3=CC=CS3 illustrates the connectivity of its aromatic systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃OS₂ |
| Molecular Weight | 315.4 g/mol |
| SMILES | C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NC3=CC=CS3 |
| InChI Key | VVBXTMNLPPXRGM-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves two primary stages:
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Formation of 2-(Thiophen-2-yl)pyridine: Achieved via Suzuki-Miyaura coupling between thiophene-2-boronic acid and 4-chloropyridine under palladium catalysis. Typical conditions include refluxing in tetrahydrofuran (THF) with aqueous sodium carbonate, yielding 70–85%.
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Urea Linkage Installation: The pyridine-thiophene intermediate reacts with thiophen-2-yl isocyanate in dichloromethane, catalyzed by triethylamine, to form the urea bond. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Industrial-Scale Production
Optimized parameters for bulk synthesis include:
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Solvent: Dimethylformamide (DMF) for enhanced solubility.
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Temperature: 80–100°C to accelerate coupling kinetics.
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Catalyst: Palladium(II) acetate with triphenylphosphine for higher turnover.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiophene rings undergo regioselective sulfonation and nitration. For example, treatment with fuming sulfuric acid at 0°C produces the 5-sulfonated derivative, while nitric acid/acetic anhydride yields 5-nitrothiophene analogs.
Reductive Transformations
Lithium aluminum hydride (LiAlH₄) reduces the urea moiety to a biuret structure, though this reaction is often avoided due to side reactions with the pyridine nitrogen. Selective thiophene ring reduction using hydrogen gas and Raney nickel generates tetrahydrothiophene variants.
Biological Activities and Mechanisms
Antioxidant Capacity
In DPPH radical scavenging assays, the compound exhibits 82% inhibition at 50 μM, comparable to ascorbic acid (89%). The mechanism involves electron donation from thiophene sulfur atoms, stabilized by conjugation with the pyridine ring.
Antimicrobial Effects
In disk diffusion assays, zones of inhibition against Staphylococcus aureus (14.2 mm) and Escherichia coli (11.8 mm) suggest broad-spectrum activity. The urea group likely disrupts bacterial membrane integrity through hydrogen bonding with phospholipid headgroups.
Comparative Analysis with Structural Analogs
Thiophene vs. Furan Substitution
Replacing thiophene with furan (as in 1-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea ) reduces anticancer potency (IC₅₀ = 34.1 μM) due to decreased electron density and weaker tubulin binding .
Fluorinated Derivatives
The difluorophenyl analog (1-(2,6-difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea) exhibits enhanced blood-brain barrier penetration (logP = 2.9 vs. 2.1 for the parent compound), making it a candidate for neuro-oncology applications.
Industrial and Research Applications
Organic Electronics
Thin films of the compound demonstrate hole mobility of 0.12 cm²/V·s in field-effect transistors, attributed to π-π stacking between thiophene units. Its HOMO level (-5.3 eV) aligns with gold electrodes, enabling efficient charge injection.
Pharmaceutical Development
As a kinase inhibitor scaffold, the pyridine-thiophene core shows nanomolar affinity (Kd = 23 nM) for JAK2 kinases in molecular docking studies. Structural modifications at the urea nitrogen are being explored to improve oral bioavailability.
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